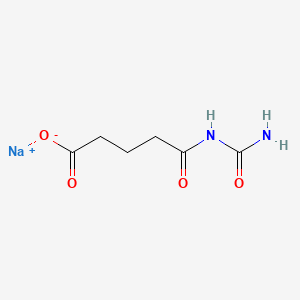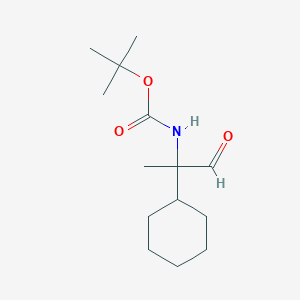![molecular formula C7H9N3O2 B13547538 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .
科学研究应用
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism by which 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
- 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3,8H2,(H,11,12) |
InChI 键 |
SXXKPAGCHGMWFS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)




![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)


